GLS1 Inhibition: Inferred Potency of the Core Scaffold from a Complex Derivative
A complex derivative of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, containing an identical 1-(6-methylpyridazin-3-yl)pyrrolidine core, exhibits potent inhibition of Glutaminase kidney isoform, mitochondrial (GLS1) [1]. This indicates that the core scaffold is a privileged structure for engaging the GLS1 binding site. While direct potency data for the target compound [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol is not available, this derivative data provides a class-level inference of its potential value as a starting point for GLS1 inhibitor development, distinguishing it from other building blocks without this demonstrated pharmacophore.
| Evidence Dimension | Inhibition of Glutaminase kidney isoform, mitochondrial (GLS1) |
|---|---|
| Target Compound Data | Not available. This entry concerns the core scaffold found in the target compound. |
| Comparator Or Baseline | A derivative: (2R)-2-Methoxy-2-[3-(3-methoxyazetidin-1-yl)phenyl]-N-[5-[[(3R)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide |
| Quantified Difference | IC50 = 43.8 nM for the derivative. |
| Conditions | A Glutamate Oxidase/AmplexRed coupled assay measuring inhibition of GLS1 activity in vitro [1]. |
Why This Matters
For medicinal chemists, the proven activity of a complex molecule containing the same core scaffold is a strong justification for acquiring the core scaffold itself for use in proprietary SAR exploration and lead optimization.
- [1] BindingDB. (2021). Entry for BDBM416669: (2R)-2-Methoxy-2-[3-(3-methoxyazetidin-1-yl)phenyl]-N-[5-[[(3R)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide (US10323028, Example 12(b)). Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=416669. View Source
